

# An In-depth Technical Guide to GS-704277: Chemical Structure and Properties

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## Compound of Interest

Compound Name: GS-704277

Cat. No.: B15585710

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## Introduction

**GS-704277** is a key intermediate metabolite of the antiviral prodrug Remdesivir (Veklury®).[1][2] As a phosphoramidate metabolite, it represents a critical step in the intracellular conversion of Remdesivir to its pharmacologically active nucleoside triphosphate form.[3][4] Understanding the chemical structure and properties of **GS-704277** is essential for a comprehensive grasp of Remdesivir's mechanism of action, pharmacokinetics, and potential drug-drug interactions. This technical guide provides a detailed overview of **GS-704277**, including its chemical properties, metabolic pathway, and relevant experimental protocols.

## Chemical Structure and Physicochemical Properties

**GS-704277** is formally named N-phosphono-L-alanine, P → 6-ester with 2-C-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-2,5-anhydro-D-altrnonitrile.[2] Its chemical structure is characterized by the core nucleoside analogue, identical to that in Remdesivir, linked to an L-alanine moiety via a phosphoramidate bond.

Table 1: Chemical Identifiers for **GS-704277**

Identifier	Value
IUPAC Name	(2S)-2-[[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)amino]propanoic acid
CAS Number	1911579-04-8[2]
Molecular Formula	C <sub>15</sub> H <sub>19</sub> N <sub>6</sub> O <sub>8</sub> P[2]
SMILES	O=P(N--INVALID-LINK--C(O)=O)(O)OC[C@@H]1--INVALID-LINK----INVALID-LINK----INVALID-LINK--(C#N)O1[2]

Table 2: Physicochemical Properties of **GS-704277**

Property	Value	Source
Molecular Weight	442.3 g/mol	[2]
Appearance	White to light yellow solid	[1]
Solubility	Soluble in DMSO	[2]
λ <sub>max</sub>	246 nm	[2]
Protein Binding	1%	[5]

## Metabolic Pathway and Pharmacological Relevance

**GS-704277** is formed intracellularly from its parent drug, Remdesivir, through enzymatic hydrolysis. This conversion is a crucial activation step. The prodrug Remdesivir is designed to enhance cell permeability, and once inside the cell, it is metabolized to **GS-704277**. This reaction is primarily catalyzed by carboxylesterases, such as CES1, and to a lesser extent, by Cathepsin A (CatA).[3][6][7]

Following its formation, **GS-704277** is further metabolized by the histidine triad nucleotide-binding protein 1 (HINT1), a phosphoramidase, which cleaves the phosphoramidate bond.[3][6] This cleavage releases the nucleoside monophosphate, which is subsequently phosphorylated

to the active antiviral agent, the nucleoside triphosphate GS-443902. This active form acts as a chain terminator for viral RNA-dependent RNA polymerase.[4]

Figure 1. Metabolic activation pathway of Remdesivir. (Max Width: 760px)

Pharmacokinetic studies have shown that **GS-704277** has a short plasma half-life of approximately 1.3 hours.[5] Its low protein binding (1%) suggests high bioavailability for further metabolic conversion.[5]

## Experimental Protocols

### Synthesis and Purification of GS-704277

Detailed, publicly available protocols for the direct chemical synthesis and purification of **GS-704277** are limited, as it is primarily generated as a metabolite. However, its synthesis would conceptually involve the coupling of the protected nucleoside core of Remdesivir with a protected L-alanine phosphoramidate moiety.

A potential synthetic route could be adapted from the synthesis of Remdesivir.[8][9] This would likely involve:

- Synthesis of the Nucleoside Core: Preparation of the pyrrolotriazine nucleoside analogue.
- Preparation of the Alanine Phosphoramidate Moiety: Synthesis of a suitable activated L-alanine phosphoramidate derivative.
- Coupling Reaction: Stereoselective coupling of the nucleoside core with the alanine phosphoramidate.
- Deprotection: Removal of protecting groups to yield **GS-704277**.

Purification of **GS-704277** would typically be achieved using chromatographic techniques. Given its polar nature, reversed-phase high-performance liquid chromatography (HPLC) would be a suitable method.

Conceptual HPLC Purification Protocol:

- Column: A C18 reversed-phase column.

- Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), likely with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
- Detection: UV detection at its  $\lambda_{\text{max}}$  of 246 nm.
- Fraction Collection: Fractions corresponding to the **GS-704277** peak would be collected, pooled, and the solvent removed under vacuum to yield the purified compound.

## Analytical Protocol: Quantification of **GS-704277** in Human Plasma by LC-MS/MS

The following is a summary of a validated method for the determination of **GS-704277** in human plasma.[\[10\]](#)

### 1. Sample Preparation:

- Due to the instability of Remdesivir and its metabolites in plasma, samples are stabilized by treatment with diluted formic acid immediately after collection.[\[10\]](#)
- An internal standard (e.g., a stable isotope-labeled version of **GS-704277**) is added to the plasma sample.
- Proteins are precipitated by the addition of a cold organic solvent, such as acetonitrile.
- The sample is centrifuged, and the supernatant is collected for analysis.

### 2. LC-MS/MS Analysis:

- Chromatographic Separation:
- Column: Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8  $\mu\text{m}$ ).[\[10\]](#)
- Mobile Phase A: 10 mM ammonium formate in 5% methanol, pH 2.5.
- Mobile Phase B: 100% methanol.
- A gradient elution is used to separate **GS-704277** from other plasma components and metabolites.
- Mass Spectrometric Detection:
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. The transition  $m/z$  441.1 → 150.1 is monitored for **GS-704277**.[\[11\]](#)

### 3. Calibration and Quantification:

- A calibration curve is generated using standards of known **GS-704277** concentrations in blank plasma.
- The concentration of **GS-704277** in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

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Figure 2. Experimental workflow for **GS-704277** analysis. (Max Width: 760px)

## Conclusion

**GS-704277** is a pivotal molecule in the mechanism of action of Remdesivir. Its formation and subsequent metabolism are essential for the generation of the active antiviral agent. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and its role in the metabolic pathway of Remdesivir. The detailed analytical protocol offers a robust method for its quantification in biological matrices, which is crucial for pharmacokinetic and drug metabolism studies. Further research into the direct synthesis and biological activities of **GS-704277** could provide deeper insights into the pharmacology of Remdesivir and inform the development of future antiviral prodrugs.

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